8-(Azetidin-3-yl)quinoline
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Overview
Description
8-(Azetidin-3-yl)quinoline is a compound that features a quinoline ring system substituted with an azetidine moiety at the 8-position. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The incorporation of the azetidine ring enhances the compound’s chemical and biological properties, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . The azetidine ring can be introduced through nucleophilic substitution reactions or cyclization reactions involving suitable precursors .
Industrial Production Methods: Industrial production of 8-(Azetidin-3-yl)quinoline may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance efficiency and sustainability . The choice of method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 8-(Azetidin-3-yl)quinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinolines.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
8-(Azetidin-3-yl)quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-(Azetidin-3-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like DNA gyrase and topoisomerase, leading to the disruption of DNA replication and cell division in microbial cells . In cancer cells, it may induce apoptosis by activating caspase pathways and inhibiting cell proliferation . The exact mechanism can vary depending on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
8-(Azetidin-3-yloxy)quinoline: Similar structure with an oxygen atom linking the azetidine and quinoline rings.
Quinoline-based azetidinone analogues: Compounds with similar core structures but different substituents on the azetidine ring.
Uniqueness: 8-(Azetidin-3-yl)quinoline is unique due to the specific positioning of the azetidine ring on the quinoline core, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C12H12N2 |
---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
8-(azetidin-3-yl)quinoline |
InChI |
InChI=1S/C12H12N2/c1-3-9-4-2-6-14-12(9)11(5-1)10-7-13-8-10/h1-6,10,13H,7-8H2 |
InChI Key |
FVICIHONDLNRFS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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